molecular formula C6H5Cl2N B011194 2-Chloro-4-(chloromethyl)pyridine CAS No. 101990-73-2

2-Chloro-4-(chloromethyl)pyridine

Cat. No. B011194
M. Wt: 162.01 g/mol
InChI Key: QELZCGMVHLQNSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4-(chloromethyl)pyridine derivatives involves selective chlorination reactions under mild conditions. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine is synthesized using a POCl3/CH2Cl2/Et3N system from 2-methylpyridine N-oxide, highlighting the selective and efficient chlorination processes involved in synthesizing such compounds (Xia Liang, 2007).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(chloromethyl)pyridine derivatives is characterized by specific NMR and IR spectroscopy, as demonstrated in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, where the structure was confirmed by 1H NMR and IR spectroscopy. This indicates the importance of spectroscopic methods in determining the molecular structure of such compounds.

Chemical Reactions and Properties

2-Chloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including successive chlorination and condensation processes. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine by successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine, showcasing the compound's reactivity and the complexity of its chemical transformations (Shen Li, 2012).

Physical Properties Analysis

The physical properties of 2-Chloro-4-(chloromethyl)pyridine derivatives are influenced by their molecular structure and the substituents present. For example, the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives reveal the impact of different substituents on the compound's physical properties, including its crystallization behavior and hydrogen-bonding interactions (Sen Ma et al., 2018).

Scientific Research Applications

  • Quaternization of Pyridine : It is used to quaternize pyridine and convert it into complex salts with TCNQ, measuring their resistivities. This application is significant in the study of electrical conductivity in polymer research (Bruce & Herson, 1967).

  • Synthesis of Novel Dinuclear Rhodium(III) Complexes : In the field of inorganic chemistry, it is used for synthesizing novel dinuclear rhodium(III) complexes, characterized by NMR spectroscopy and mass spectrometry (Shinkawa et al., 1995).

  • Intermediate for Drug Synthesis : The modified synthesis of derivatives, like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, serves as intermediates in synthesizing drugs like Dexlansoprazole, used for treating GERD ulcers and related diseases (Gilbile, Bhavani, & Vyas, 2017).

  • Selective Chlorinating Reagent : It is also recognized as a highly selective chlorinating reagent in research applications (Liang, 2007).

  • Synthesis of Herbicides : A key intermediate for synthesizing highly efficient herbicides like trifloxysulfuron (Hang-dong, 2010).

  • Preparation of Pyridine o-Quinodimethane Analogues : Used as a precursor for various pyridine o-quinodimethane analogues in scientific research (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

  • Catalysis and Pharmaceutical Research : Various derivatives of 2-Chloro-4-(chloromethyl)pyridine are used in the synthesis of catalysts, pharmaceutical compounds, and in the study of their biological activities (Zhu & Shi, 2011).

  • Non-Carcinogenicity Studies : It was also subject to bioassays to determine its carcinogenicity, which found that 2-(chloromethyl)pyridine hydrochloride was not carcinogenic to rats or mice (National Toxicology Program, 1979).

Safety And Hazards

  • Hazard Statements : 2-Chloro-4-(chloromethyl)pyridine is classified as hazardous. It can cause severe skin burns and eye damage (H314). Handle with care and use appropriate protective equipment .
  • Precautionary Statements : Avoid inhalation, skin contact, and ingestion. In case of exposure, seek medical attention. Dispose of properly .

properties

IUPAC Name

2-chloro-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELZCGMVHLQNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456095
Record name 2-chloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(chloromethyl)pyridine

CAS RN

101990-73-2
Record name 2-chloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(chloromethyl)pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 11.3 g of 2-chloro-4-hydroxymethylpyridine obtained in stage a) below in 200 mL of dichloromethane are added dropwise 6.896 mL of thionyl chloride, followed by 2.1 mL of dimethylformamide, the reaction mixture is stirred for 3 hours at room temperature and 50 mL of water are then added dropwise. The phases are separated and the organic phase is washed with water, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 12.8 g of 2-chloro-4-chloromethylpyridine in the form of an amber-coloured liquid, which is used without further purification.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
6.896 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

10 g of 2-chloro-4-methylpyridine are dissolved in 30 ml of CH3CN and a mixture of AIBN (3 g) and NCS (30 g) is added. The resulting mixture is refluxed for 4 hours. After removing the solvent, the crude product is further purified by distillation (boiling point: 70° C., 20 mtorr).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-4-methyl-pyridine (7.28 g, 57.1 mmol), N-Chlorosuccinimide (11.4 g, 85.3 mmol), benzoyl peroxide (276 mg, 1.13 mmol), and acetic acid (200 μL, 3.5 mmol) in acetonitrile (30 mL) was heated at reflux for 2.5 h. The mixture was allowed to cool to room temperature, then poured into water (10 mL) and extracted with EtOAc. The organic phase was washed with brine, dried over MgSO4, and concentrated in vacuo at 35° C., yielding the crude product of 4-(chloromethyl)-2-chloropyridine (9.25 g) as an oil. The crude oil was carried on to the hydrolysis step without further purification.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
catalyst
Reaction Step One
Quantity
200 μL
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

SOCl2 (4.2 g, 35.5 mol) was added dropwise to a suspension of the alcohol (5 g, 34.8 mmol) in CH2Cl2 (50 mL) at −5° C. with stirring. The mixture was stirred at room temperature overnight, then quenched with water (100 mL), and extracted with CH2Cl2 (3×100 mL). The organic layers were combined, washed with brine (200 mL), dried over anhydrous Na2SO4, filtered and concentrated to dryness. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/5) and afforded the title compound (5.5 g, near quantitative yield) as an oil.
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
E Alacid, C Najera - The Journal of Organic Chemistry, 2009 - ACS Publications
Potassium vinyl and alkenyltrifluoroborates are cross-coupled with aryl and heteroaryl bromides using 1 mol % Pd loading of 4-hydroxyacetophenone oxime derived palladacycle or Pd(…
Number of citations: 85 pubs.acs.org
A Umemoto, Y Yamazaki, D Saito, Y Tamaki… - Bulletin of the Chemical …, 2020 - journal.csj.jp
Supramolecular photocatalysts, which consist of redox photosensitizer and catalyst units, have recently attracted attention in the field of artificial photosynthesis. Aiming to construct a …
Number of citations: 14 www.journal.csj.jp
J Li, L Chen, RJ Billedeau, TF Stanton… - Journal of Medicinal …, 2022 - ACS Publications
CD73 (ecto-5′-nucleotidase) has emerged as an attractive target for cancer immunotherapy of many cancers. CD73 catalyzes the hydrolysis of adenosine monophosphate (AMP) into …
Number of citations: 4 pubs.acs.org
PJMEDF Alessia - i.moscow
The present invention relates to compounds and methods which may be useful as inhibitors of HIF pathway activity for the treatment or prevention of cancer and other hypoxia-mediated …
Number of citations: 0 i.moscow

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